2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole
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Overview
Description
2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole is a heterocyclic compound that features both a thiazole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-1H-pyrazole with 2,4-dimethylthioformamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are often employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole exerts its effects is often related to its ability to interact with biological targets. The compound can bind to specific enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Oxazole: Similar in structure but with an oxazole ring instead of a thiazole ring.
3,5-Dimethyl-1H-Pyrazole: Lacks the thiazole ring, offering different reactivity and applications.
2-Methyl-4-(1H-Pyrazol-3-Yl)-1,3-Thiazole: A structural isomer with different substitution patterns.
Uniqueness: 2,4-Dimethyl-5-(1H-Pyrazol-3-Yl)-1,3-Thiazole is unique due to the combination of the thiazole and pyrazole rings, which imparts distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical reactions and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2,4-dimethyl-5-(1H-pyrazol-5-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-8(12-6(2)10-5)7-3-4-9-11-7/h3-4H,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLKZEOPTRHRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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